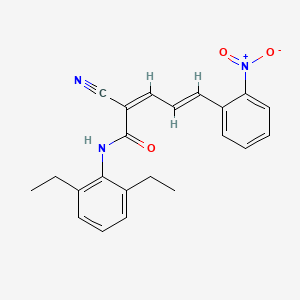
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is a heterocyclic compound that contains a triazole ring
作用機序
Target of Action
The primary target of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. The compound’s interaction with this enzyme could potentially influence these processes .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring. These atoms bind to the iron in the heme moiety of the enzyme. Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group incorporated in the compound’s structure can form hydrogen bonds, further enhancing its interaction with the enzyme .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets can improve its pharmacokinetics, pharmacological, and toxicological properties . .
Result of Action
The compound’s interaction with the aromatase enzyme could potentially influence the biosynthesis of estrogens, affecting various physiological processes. In vitro cytotoxic evaluation of similar compounds has indicated promising inhibitory activities against certain cancer cell lines . .
生化学分析
Biochemical Properties
The biochemical properties of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile are not fully understood yet. It is known that triazole derivatives can interact with various biomolecules. For instance, they have been shown to bind with β-tubulin via hydrogen bonding
Cellular Effects
Some triazole derivatives have shown cytotoxic activities against various cancer cell lines
Molecular Mechanism
It is known that triazole derivatives can bind to the active site residues of certain enzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates under acidic conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiviral and anticancer agent.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of substituents.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRHTSRTEOISJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)
![N-(3-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2998301.png)
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)

![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)


![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)

![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)

